molecular formula C4H6Cl2N2 B8029267 4-chloro-1-methyl-1H-pyrazole hydrochloride

4-chloro-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B8029267
M. Wt: 153.01 g/mol
InChI Key: CYNMTSCANPGWFK-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C4H6ClN2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazole hydrochloride typically involves the chlorination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with thionyl chloride (SOCl2) under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-1-methyl-1H-pyrazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazole
  • 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride
  • 1-methyl-1H-pyrazole

Uniqueness

4-chloro-1-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the pyrazole ring allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-1-methylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c1-7-3-4(5)2-6-7;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMTSCANPGWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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